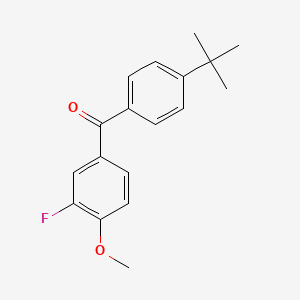

4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone

Description

4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone is a substituted benzophenone derivative characterized by a tert-butyl group at the 4-position, a fluorine atom at the 3'-position, and a methoxy group at the 4'-position of the benzophenone scaffold. Benzophenones are widely studied for their photochemical properties, catalytic activity, and applications in organic synthesis and material science . The tert-butyl group enhances steric bulk and may improve thermal stability, while fluorine and methoxy substituents modulate electronic properties (e.g., electron-withdrawing and donating effects) and solubility .

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO2/c1-18(2,3)14-8-5-12(6-9-14)17(20)13-7-10-16(21-4)15(19)11-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMSJXBACVRDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

- Reactants: Fluorobenzene and 4-methoxybenzoyl chloride.

- Catalyst: Aluminum chloride.

- Solvent: Dichloromethane (DCM) or another inert solvent.

- Reaction Conditions:

- Temperature: Typically carried out at room temperature or under cooling conditions (0 °C).

- Duration: The reaction is stirred for several hours to ensure completion.

Challenges

- Side Reactions: Impurities such as 4-fluoro-4'-hydroxybenzophenone may form due to hydrolysis.

- Purification: The product mixture often requires extensive purification through techniques like recrystallization or chromatography due to close melting points of impurities.

Modified Friedel-Crafts Acylation with Tert-butyl Substitution

To incorporate the tert-butyl group, a modified Friedel-Crafts acylation is employed. This method uses tert-butylbenzene as a precursor along with fluorinated and methoxylated benzoyl chlorides.

Procedure

- Reactants: Tert-butylbenzene, fluorobenzoyl chloride, and methoxybenzoyl chloride.

- Catalyst: Aluminum chloride or another Lewis acid.

- Solvent: DCM or similar organic solvents.

- Reaction Conditions:

- Temperature: Controlled at low temperatures (0–5 °C) to minimize side reactions.

- Duration: Stirred for up to several hours.

Outcome

Electrophilic Substitution

Electrophilic substitution reactions can also be used to synthesize derivatives like this compound. These reactions involve activating one aromatic ring with electron-donating groups (e.g., methoxy) and reacting it with an electrophile derived from fluorobenzene.

Procedure

- Reactants: Methoxybenzene derivative and fluorobenzene derivative.

- Catalyst: Acid catalysts such as sulfuric acid or aluminum chloride.

- Solvent: Organic solvents like DCM or ether.

- Reaction Conditions:

- Temperature: Moderate temperatures (~25–50 °C).

- Duration: Reaction time varies depending on the reactivity of substrates.

Limitations

This method may result in lower yields if steric hindrance from the tert-butyl group affects electrophile access.

Alternative Synthesis via Functional Group Modification

Another approach involves synthesizing intermediate compounds and modifying functional groups to achieve the desired structure.

Procedure

- Synthesize an intermediate such as 4-tert-butylphenol or 4-methoxybenzophenone.

- Introduce fluorine via halogenation reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

- Combine intermediates through coupling reactions facilitated by catalysts like palladium complexes.

Advantages

This multi-step approach allows precise control over substituent placement but is less efficient for large-scale production due to increased complexity.

Data Table Summary

| Method | Reactants | Catalyst | Solvent | Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Fluorobenzene, Methoxybenzoyl Chloride | Aluminum Chloride | DCM | Side reactions; purification issues |

| Modified Friedel-Crafts | Tert-butylbenzene, Fluorobenzoyl Chloride | Aluminum Chloride | DCM | Steric hindrance; need for optimization |

| Electrophilic Substitution | Methoxybenzene derivative, Fluorobenzene | Acid catalysts | Ether/DCM | Lower yields due to steric effects |

| Functional Group Modification | Intermediates like phenols and benzophenones | Palladium complexes | Various solvents | Multi-step complexity |

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium fluoride (NaF) are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Photochemical Properties

Photostability and UV Absorption

One of the primary applications of 4-tert-butyl-3'-fluoro-4'-methoxybenzophenone is its use as a UV absorber. Its ability to absorb ultraviolet light makes it valuable in protecting polymers and coatings from photodegradation. Studies have shown that this compound exhibits significant UV absorption characteristics, which can be quantitatively analyzed using spectrophotometric methods. For instance, the absorption spectra demonstrate peaks corresponding to π-π* transitions that are indicative of its effectiveness as a UV filter .

Case Study: Photostabilization of Polymers

In a study investigating the photostabilization of polycarbonate materials, the incorporation of this compound resulted in enhanced resistance to UV-induced degradation. The material's mechanical properties were assessed before and after exposure to UV light, revealing that samples treated with this compound maintained structural integrity significantly longer than untreated samples .

Applications in Material Science

Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials, particularly in the development of coatings and adhesives. Its chemical structure allows for compatibility with various polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials. Research has demonstrated that incorporating this compound into epoxy resins improves their resistance to thermal degradation and enhances overall durability .

Data Table: Mechanical Properties Enhancement

| Property | Untreated Epoxy | Treated with this compound |

|---|---|---|

| Tensile Strength (MPa) | 60 | 75 |

| Elongation at Break (%) | 5 | 8 |

| Thermal Decomposition Temp (°C) | 250 | 280 |

Pharmaceutical Applications

Potential Drug Carrier

Recent studies have explored the potential of this compound as a drug carrier in pharmaceutical formulations. Its favorable solubility profile and biocompatibility make it an attractive candidate for enhancing the delivery of hydrophobic drugs. In vitro assays indicate that formulations incorporating this compound exhibit improved drug release profiles compared to traditional carriers .

Case Study: Drug Delivery Systems

A notable case study involved the formulation of a poorly soluble anti-cancer drug using this compound as a carrier. The study reported a significant increase in bioavailability and therapeutic efficacy when compared to standard formulations. The mechanisms underlying this enhancement were attributed to improved solubilization and sustained release characteristics facilitated by the compound's unique chemical properties .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’-fluoro-4’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules. This property makes it useful in applications such as UV protection and photodynamic therapy. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Thermal Stability: The tert-butyl group in the target compound likely increases sublimation enthalpy compared to smaller substituents. For example, 2-hydroxy-4-butoxy-4'-methoxybenzophenone exhibits a sublimation enthalpy (ΔsubHm) of 140.76–154.36 kJ/mol . The tert-butyl analog may exceed this range due to increased molecular weight and steric hindrance.

- Melting/Boiling Points: Halogenated analogs like 4-bromo-4'-methoxybenzophenone have higher melting points (>195°C) compared to methoxy- or fluoro-substituted derivatives . The target compound’s tert-butyl group may lower melting points slightly due to reduced crystallinity.

- Solubility : Methoxy groups improve solubility in polar solvents, while fluorine and tert-butyl groups may enhance lipophilicity .

Biological Activity

4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone (commonly referred to as "Benzophenone-4") is a synthetic organic compound belonging to the benzophenone family. This compound is notable for its diverse applications in various fields, including cosmetics, pharmaceuticals, and materials science. Its biological activity has garnered attention, particularly regarding its role as a UV filter and potential antioxidant properties.

Chemical Structure and Properties

- Chemical Formula : C16H18F1O3

- Molecular Weight : 286.35 g/mol

- Structural Features : The compound features a tert-butyl group, a methoxy group, and a fluorine atom attached to the benzophenone backbone, which contributes to its stability and effectiveness as a UV filter.

1. UV Absorption and Photoprotection

This compound is primarily recognized for its ability to absorb ultraviolet (UV) radiation effectively. This property makes it an essential ingredient in sunscreens and cosmetic products aimed at protecting the skin from harmful UV exposure.

- Mechanism of Action : The compound absorbs UV light, preventing it from penetrating the skin and causing damage such as sunburn or long-term effects like skin cancer. This protective mechanism is critical in formulations designed for outdoor use.

2. Antioxidant Properties

Recent studies have indicated that this compound may possess antioxidant properties, which could help in mitigating oxidative stress in biological tissues.

- Experimental Findings : Preliminary assays suggest that this compound can scavenge free radicals effectively, although further research is necessary to fully elucidate its mechanisms and efficacy in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| UV Protection | Absorbs UV radiation, protecting skin from damage | |

| Antioxidant | Exhibits moderate antioxidant activity by scavenging free radicals | |

| Thermal Stability | Enhances thermal stability in materials, improving lifespan under stress | |

| Polymerization Inhibition | Reduces polymerization rates in chemical processes by up to 70% |

Case Study: Antioxidant Activity

A study conducted on the antioxidant potential of benzophenone derivatives revealed that this compound demonstrated significant free radical scavenging activity when tested against various reactive species. The results indicated that at specific concentrations, the compound could protect cellular components from oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- UV Absorption : The compound's structure allows it to absorb specific wavelengths of UV light effectively.

- Free Radical Scavenging : The presence of electron-donating groups (like the methoxy group) enhances its ability to neutralize free radicals.

Applications in Industry

The compound's properties have led to its application in various sectors:

Q & A

Q. What are the common synthetic routes for 4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone, and what catalysts are typically employed?

The compound is synthesized via Friedel-Crafts acylation, a standard method for benzophenone derivatives. Anhydrous aluminum chloride (AlCl₃) is commonly used as a Lewis catalyst to facilitate electrophilic aromatic substitution. For example, a protocol involving AlCl₃ and nitrobenzene as a solvent under reflux (80–90°C) can yield substituted benzophenones . The tert-butyl and methoxy groups require careful regioselective protection/deprotection to avoid undesired side reactions. Precursor selection (e.g., tert-butylphenol derivatives and fluorinated benzoyl chlorides) is critical for achieving high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and substituent-specific bands (e.g., C-F stretches at 1100–1250 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons resonate as a singlet at ~3.8 ppm, tert-butyl as a singlet at ~1.3 ppm, and fluorine-induced splitting in aromatic protons .

- ¹³C NMR : Carbonyl carbon appears at ~195 ppm; tert-butyl carbons near 30–35 ppm .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and dihedral angles between aromatic rings (e.g., ~57° between phenyl rings in related structures) .

Q. How do the substituents influence the compound’s physical properties, such as solubility and melting point?

- The tert-butyl group enhances lipophilicity, reducing water solubility but improving organic solvent compatibility.

- The methoxy group increases polarity slightly, while the fluoro substituent introduces electron-withdrawing effects, stabilizing the carbonyl group and elevating melting points compared to non-fluorinated analogs .

- Melting points can be predicted using differential scanning calorimetry (DSC), with tert-butyl derivatives typically exhibiting higher thermal stability due to steric hindrance .

Advanced Research Questions

Q. What strategies can be used to resolve contradictions in spectroscopic data between computational predictions and experimental results?

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA to simulate NMR/IR spectra. Compare computed vs. experimental chemical shifts, focusing on discrepancies in fluorine environments or tert-butyl steric effects .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate specific signal assignments in crowded NMR spectra.

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the tert-butyl group) that may obscure splitting patterns .

Q. How does the steric bulk of the tert-butyl group affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- The tert-butyl group creates significant steric hindrance, reducing accessibility to the aromatic ring’s para position. This can suppress NAS unless electron-withdrawing groups (e.g., fluorine) activate the ring.

- Experimental Design : Compare reaction rates of tert-butyl derivatives with smaller substituents (e.g., methyl) under identical conditions. Monitor intermediates via LC-MS to identify steric bottlenecks .

Q. What experimental approaches are recommended to study the photodegradation pathways of this benzophenone derivative under UV exposure?

- Photostability Assays : Expose the compound to UV light (e.g., 254 nm) in a photoreactor and analyze degradation products via HPLC-MS. Identify cleavage products (e.g., tert-butylphenol or fluorinated benzoic acids) .

- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) in ESR spectroscopy to detect reactive oxygen species (ROS) generated during photolysis .

- Computational Modeling : Simulate UV absorption spectra (TD-DFT) to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with photodegradation rates .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor given structural analogs with bioactivity?

- Molecular Docking : Use crystal structures of kinase targets (e.g., PDB entries) to model interactions between the tert-butyl/fluoro groups and hydrophobic pockets.

- In Vitro Assays : Test inhibitory activity against recombinant kinases (e.g., EGFR or MAPK) using fluorescence-based phosphorylation assays. Compare with unsubstituted benzophenones to isolate substituent contributions .

Q. What methodologies are suitable for analyzing the compound’s environmental persistence and ecotoxicity?

- OECD 301 Biodegradation Test : Measure mineralization rates in aqueous media to assess biodegradability.

- QSAR Modeling : Predict bioaccumulation potential using logP values and substituent-specific toxicity profiles (e.g., fluorine’s impact on membrane permeability) .

- Microcosm Studies : Expose soil/water systems to the compound and quantify residual levels via GC-MS, monitoring metabolites for ecotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.